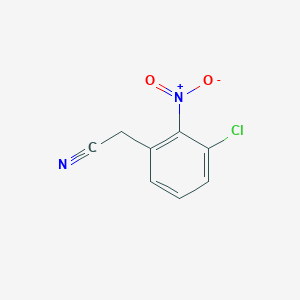

(3-Chloro-2-nitrophenyl)acetonitrile

Description

Contextual Significance of Substituted Acetonitriles in Organic Chemistry

Substituted acetonitriles, particularly arylacetonitriles, represent a pivotal class of compounds in organic synthesis. Their structural framework, featuring a cyanomethyl group attached to an aromatic ring, serves as a versatile scaffold for constructing more complex molecules. These compounds are crucial intermediates in the production of a wide array of fine chemicals, including pharmaceuticals and agrochemicals. researchgate.net The significance of the arylacetonitrile motif lies in the reactivity of both the nitrile functionality and the adjacent benzylic carbon, allowing for a multitude of chemical transformations.

The nitrile group can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted into various nitrogen-containing heterocycles, which are prevalent structures in medicinal chemistry. The methylene (B1212753) (CH2) protons adjacent to the cyano group are acidic, enabling deprotonation to form a stabilized carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions, further expanding the synthetic utility of this class of compounds. The incorporation of substituents, such as halogens and nitro groups onto the phenyl ring, profoundly modifies the electronic properties and reactivity of the molecule, opening up additional pathways for functionalization.

Overview of Electrophilic and Nucleophilic Substitution Patterns on Nitrophenylacetonitrile Frameworks

The substitution pattern on the phenyl ring of a phenylacetonitrile (B145931) derivative is dictated by the electronic nature of the substituents already present. In the case of nitrophenylacetonitriles, the nitro group (–NO2) plays a dominant role in determining the regioselectivity of further substitution reactions.

Electrophilic Aromatic Substitution: The nitro group is a powerful electron-withdrawing group, exerting both a strong negative inductive (–I) and negative resonance (–M) effect. This significantly deactivates the aromatic ring towards electrophilic attack by reducing its electron density. quora.comstackexchange.com Consequently, harsher reaction conditions are typically required for electrophilic substitution compared to unsubstituted benzene (B151609). The deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site for electrophilic attack. quora.comck12.orgchemguide.co.uk Thus, electrophilic substitution on a nitrophenylacetonitrile framework would be expected to occur at the positions meta to the nitro group.

Nucleophilic Aromatic Substitution (SNA r): In stark contrast, the electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution. libretexts.org This is a critical feature of compounds like (3-Chloro-2-nitrophenyl)acetonitrile. The nitro group withdraws electron density from the ring, making the carbon atoms more electrophilic and susceptible to attack by nucleophiles. For this activation to be effective, the electron-withdrawing group must be positioned ortho or para to a suitable leaving group, such as a halogen. libretexts.orgdoubtnut.com The attack of a nucleophile forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization and lowering the activation energy for the reaction. libretexts.org

In the specific case of this compound, the nitro group at the C2 position is ortho to the chlorine atom at the C3 position. This arrangement strongly activates the C3 carbon for nucleophilic displacement of the chloride ion. Therefore, this compound is expected to be highly reactive towards nucleophiles, with substitution occurring at the C3 position.

Historical Development of Synthetic Approaches to Related Arylacetonitriles

The synthesis of arylacetonitriles has evolved from classical methods, often hampered by low yields and poor regioselectivity, to more refined and efficient strategies. Early approaches frequently involved the direct nitration of phenylacetonitrile. However, this method typically produces a mixture of ortho- and para-nitro isomers, which are often difficult to separate and result in low yields of the desired product.

Another long-standing method is the nucleophilic substitution of a benzyl (B1604629) halide with an inorganic cyanide, such as sodium or potassium cyanide. chemguide.co.uk For example, a substituted nitrobenzyl halide can be converted to the corresponding nitrophenylacetonitrile. While effective, this route requires the prior synthesis of the benzyl halide and involves the use of highly toxic cyanide salts.

More contemporary methods focus on achieving higher yields and greater control over the placement of substituents. A notable modern approach for the synthesis of 2-nitro substituted phenylacetonitriles, including this compound, involves a two-step process starting from a suitably substituted halonitrobenzene. google.com For instance, this compound can be prepared with high efficiency from 2,6-dichloronitrobenzene. google.com This method proceeds via reaction with a cyanoacetate (B8463686) ester followed by decarboxylation. This strategy offers the advantage of mild reaction conditions and high product yields, often exceeding 85%. google.com

A specific synthesis for this compound starts with 2,6-dichloronitrobenzene, which is reacted with tert-butyl cyanoacetate in the presence of a base like potassium carbonate in a solvent such as DMF. The resulting intermediate is then heated with an acid catalyst (e.g., tosic acid) in toluene (B28343) to induce decarboxylation, affording the final product. google.com This modern, regioselective approach represents a significant improvement over older, less specific methods.

Compound Data

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₅ClN₂O₂ | N/A |

| Molecular Weight | 196.59 g/mol | N/A |

| Melting Point | 62-63 °C | google.com |

| Appearance | Recrystallized Solid | google.com |

Interactive Data Table: Synthesis of this compound

| Starting Material | Reagents | Yield | Reference |

|---|

Structure

3D Structure

Properties

CAS No. |

77158-79-3 |

|---|---|

Molecular Formula |

C8H5ClN2O2 |

Molecular Weight |

196.59 g/mol |

IUPAC Name |

2-(3-chloro-2-nitrophenyl)acetonitrile |

InChI |

InChI=1S/C8H5ClN2O2/c9-7-3-1-2-6(4-5-10)8(7)11(12)13/h1-3H,4H2 |

InChI Key |

WYXXEPGTXNKNTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Chloro 2 Nitrophenyl Acetonitrile and Analogous Compounds

Strategies for Constructing the Substituted Aromatic Ring

The core challenge in synthesizing (3-Chloro-2-nitrophenyl)acetonitrile lies in the regioselective functionalization of the aromatic ring to install the chloro, nitro, and cyanomethyl groups in the desired 1,2,3-relationship. The electronic properties and directing effects of the substituents must be carefully considered at each step of the synthesis.

One logical synthetic route to this compound is the nitration of a chlorophenylacetonitrile precursor. In this electrophilic aromatic substitution reaction, the existing substituents on the benzene (B151609) ring direct the position of the incoming nitro group. For instance, starting with (3-Chlorophenyl)acetonitrile, the goal is to introduce the nitro group at the C2 position.

The chloro group is an ortho-, para-director, while the cyanomethyl group (-CH2CN) is weakly deactivating and also considered an ortho-, para-director. However, the regiochemical outcome can be complex and is often influenced by steric hindrance and the specific reaction conditions employed. Research into the electrophilic nitration of halo-substituted benzenoids has shown that the nitro group entry can be selectively directed to the position ortho to the halogen. scholarsjournal.net This regioselective ortho-nitration can be achieved under mixed acid conditions at mild temperatures. scholarsjournal.net

Traditional nitration methods often use a mixture of nitric acid and a strong co-acid like sulfuric acid to generate the reactive nitronium ion (NO₂⁺). frontiersin.org However, these conditions can sometimes lead to a mixture of isomers and over-nitration, reducing the yield of the desired product. frontiersin.org To enhance regioselectivity, alternative nitrating systems have been developed. For example, using a combination of concentrated nitric acid and polyphosphoric acid can increase the yield of a specific isomer by creating a bulky nitrating agent, which introduces steric hindrance that disfavors substitution at certain positions. google.com

| Precursor | Nitrating Agent | Conditions | Major Product(s) | Yield | Reference |

| Phenylacetonitrile (B145931) | Conc. HNO₃ / H₂SO₄ | - | o- and p-nitrophenylacetonitrile | 48.6% (para) | google.com |

| Phenylacetonitrile | Fuming HNO₃ | - | p-nitrophenylacetonitrile | 56% (para) | google.com |

| Phenylacetonitrile | Conc. HNO₃ / Polyphosphoric Acid | 20-25°C, 2h | p-nitrophenylacetonitrile | 64.7% | google.com |

| Halo-substituted benzenoids | Mixed Acid | Mild Temperature | ortho-nitro-halo-benzenoids | High | scholarsjournal.net |

An alternative strategy involves introducing the chloro group onto a pre-existing nitrophenylacetonitrile scaffold, such as 2-nitrophenylacetonitrile (B16159). In this scenario, the powerful electron-withdrawing nitro group acts as a meta-director, while the cyanomethyl group directs ortho and para. The combined directing effects would favor the introduction of an electrophile at the C5 position. Therefore, direct electrophilic chlorination of 2-nitrophenylacetonitrile may not yield the desired 3-chloro isomer efficiently. More specialized halogenation techniques or a different synthetic pathway might be necessary to achieve the target substitution pattern.

While not leading directly to the ring-chlorinated target compound, α-chlorination (chlorination at the carbon adjacent to the nitrile group) of phenylacetonitrile scaffolds is a significant reaction for producing analogous compounds. This reaction introduces a chlorine atom to the benzylic position, creating α-chlorophenylacetonitriles, which are valuable synthetic intermediates. unimi.it

It has been found that the presence of a strong acid unexpectedly functions as a catalyst in these chlorination reactions, avoiding long induction times and increasing the reaction rate. google.com The process involves treating the phenylacetonitrile with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of a catalytically effective amount of a strong acid. google.comgoogle.com

The strong acid can be added directly or generated in situ; HCl is a preferred choice as it is also a byproduct of the reaction. google.com The reaction can be carried out with or without an inert solvent, though performing it neat is often preferred for maximizing production capacity. google.comgoogle.com To maintain a high reaction rate, especially when conducted at atmospheric pressure, the acid may be supplied continuously throughout the reaction to compensate for any loss due to evaporation. google.com Carrying out the reaction under pressure can also help maintain a higher concentration of the acid catalyst. google.comgoogle.com

| Substrate | Chlorinating Agent | Catalyst (Strong Acid) | Conditions | Product | Reference |

| Phenylacetonitrile | Sulfuryl chloride or Chlorine gas | HCl (catalytic) | With or without inert solvent, optionally under pressure | α-Chlorophenylacetonitrile | google.comgoogle.com |

| Phenylacetic acid | Trichloroisocyanuric acid (TCCA) | PCl₃ (catalytic) | Solvent-free | α-Chlorophenylacetic acid | unimi.it |

Free-radical halogenation provides another route for modifying phenylacetonitrile scaffolds, typically at the benzylic side chain rather than the aromatic ring. wikipedia.org This type of reaction is characteristic of alkanes and alkyl-substituted aromatics and is usually initiated by UV light, heat, or a radical initiator like peroxide. wikipedia.orgyoutube.com

The mechanism proceeds through a free-radical chain reaction involving three stages:

Initiation: The reaction begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂) by UV light to form two halogen radicals. wikipedia.org

Propagation: A halogen radical abstracts a hydrogen atom from the benzylic carbon of the phenylacetonitrile, forming a stable benzyl (B1604629) radical and a molecule of hydrogen halide. This benzyl radical then reacts with another halogen molecule to form the α-halogenated product and a new halogen radical, which continues the chain. wikipedia.org

Termination: The reaction concludes when two radicals combine to form a stable molecule. wikipedia.org

The selectivity of radical halogenation can vary. Chlorination is generally less selective and can produce a mixture of products, whereas bromination is often highly selective for the most stable radical intermediate. youtube.com For specifically targeting the benzylic position, N-bromosuccinimide (NBS) is a commonly used reagent for allylic and benzylic bromination. youtube.com

| Reaction Type | Substrate Type | Reagents | Key Features | Reference |

| Free Radical Chlorination | Alkyl-substituted aromatics | Cl₂, UV light (hν) | Substitution of a hydrogen with a chlorine, typically on the alkyl side-chain. | wikipedia.orgyoutube.com |

| Free Radical Bromination | Alkyl-substituted aromatics | Br₂, UV light (hν) | More selective than chlorination for the most stable radical position. | youtube.com |

| Benzylic Bromination | Alkyl-substituted aromatics | N-bromosuccinimide (NBS) | Highly selective for bromination at the benzylic position. | youtube.com |

Tandem reactions, also known as cascade or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates or changing reaction conditions. princeton.edu These sequences can rapidly build molecular complexity from simple starting materials, offering a powerful strategy for synthesizing polysubstituted aromatics. princeton.edu

An example of a tandem reaction that builds a complex heterocyclic system from a substituted nitroaromatic precursor is the cyanide-mediated cascade reaction of ortho-nitroacetophenones with aromatic aldehydes. nih.gov This transformation involves an initial aldol (B89426) condensation, followed by a Michael-type conjugate addition of a cyanide anion to the resulting chalcone. This addition triggers an unusual cyclization to form 2-(3-oxoindolin-2-yl)acetonitriles. nih.gov While this specific example does not produce this compound, it illustrates the principle of using a nitro-substituted aromatic compound in a cascade sequence to generate a complex molecule containing a nitrile group in one pot. The development of similar tandem approaches could provide novel and efficient pathways to the target compound.

Halogenation Reactions on Nitrophenylacetonitrile Scaffolds

Introduction of the Acetonitrile (B52724) Moiety

A crucial step in any synthesis of this compound is the introduction of the acetonitrile (-CH₂CN) group. This can be accomplished either by building the group onto the ring or by attaching it to a pre-functionalized aromatic core.

A classic and widely used method is the reaction of a benzyl halide with an alkali metal cyanide, such as sodium or potassium cyanide. google.com In this nucleophilic substitution reaction, the cyanide ion (CN⁻) displaces the halide from a benzyl halide precursor. For the synthesis of the target compound, this would involve the cyanation of 3-chloro-2-nitrobenzyl chloride. Phenylacetonitriles are valuable intermediates in the synthesis of pharmaceuticals, and improving the efficiency of this reaction for industrial-scale production is a key objective. google.com One improved process involves adding a solution of the benzyl halide in a water-immiscible solvent to an aqueous solution of the alkali metal cyanide containing a phase-transfer catalyst like N,N-dialkyl cyclohexylamine (B46788) at reflux temperature. google.com

More recent methodologies focus on the direct C-H functionalization of aromatic rings. For instance, a palladium catalyst hybridized with a titanium dioxide photocatalyst has been shown to promote the cyanomethylation of an aromatic ring using acetonitrile itself as the cyanomethyl source. researchgate.net In this process, the photocatalyst activates acetonitrile to form a cyanomethyl radical, which then participates in C-C bond formation mediated by the palladium catalyst. researchgate.net Another approach involves the oxidative coupling of arenes with acetonitrile derivatives using an iron(II) complex as the catalyst. researchgate.net These direct methods avoid the need to pre-install a leaving group on the benzylic carbon, offering a more atom-economical route.

Nucleophilic Cyanation Strategies (e.g., utilizing sodium cyanide)

Nucleophilic cyanation represents a direct and widely used method for the synthesis of nitrophenylacetonitriles. This approach typically involves the reaction of a suitable precursor with a cyanide source, most commonly sodium cyanide (NaCN) or potassium cyanide (KCN). The reaction of p-nitrobenzyl halide with sodium cyanide has been explored, though it can be complicated by the high reactivity of the p-nitrobenzyl halide and the strong basicity of sodium cyanide, which may lead to the formation of 4,4-dinitrostilbene derivatives as the main product. google.com

To mitigate side reactions and improve the yield of the desired nitrile, modifications to the reaction conditions have been investigated. One such improvement involves using dimethyl sulfoxide (B87167) (DMSO) as the solvent and adding a controlled amount of concentrated sulfuric acid to the reaction mixture. This adjustment has been shown to increase the yield of p-nitrophenylacetonitrile to 40%. google.com Another approach involves the metathetical reaction of anisyl chloride with alkali cyanides in various aqueous solvent mixtures to produce p-methoxyphenylacetonitrile. orgsyn.org

| Precursor | Cyanide Source | Solvent | Additive | Yield | Reference |

| p-Nitrobenzyl halide | Sodium Cyanide | DMSO | Sulfuric Acid | 40% | google.com |

| Anisyl Chloride | Sodium Cyanide | Acetone | Sodium Iodide | 74-81% | orgsyn.org |

Transformations Involving Benzyl Halide Precursors

The conversion of benzyl halide precursors is a cornerstone in the synthesis of phenylacetonitrile derivatives. This method involves the substitution of a halogen atom on the benzylic carbon with a cyanide group. For instance, (3-Hydroxymethyl-2-nitro-phenyl)acetonitrile can be converted to (3-bromomethyl-2-nitro-phenyl)acetonitrile by reacting it with phosphorus pentabromide in a mixed solvent system of toluene (B28343) and tetrahydrofuran. google.com This benzyl bromide derivative is a key intermediate that can subsequently be reacted with a cyanide salt to yield the final product.

The general applicability of this method is demonstrated in the preparation of p-methoxyphenylacetonitrile, where anisyl alcohol is first converted to anisyl chloride using concentrated hydrochloric acid. The resulting anisyl chloride is then reacted with sodium cyanide in acetone, with sodium iodide added as a catalyst, to yield the desired product in 74-81% yield. orgsyn.org The choice of the halogen in the benzyl halide precursor can influence reactivity, with benzyl bromides and iodides generally being more reactive than chlorides.

| Benzyl Halide Precursor | Reagents | Solvent | Product | Yield | Reference |

| (3-Hydroxymethyl-2-nitro-phenyl)acetonitrile | Phosphorus pentabromide | Toluene/THF | (3-Bromomethyl-2-nitro-phenyl)acetonitrile | - | google.com |

| Anisyl chloride | Sodium cyanide, Sodium iodide | Acetone | p-Methoxyphenylacetonitrile | 74-81% | orgsyn.org |

Multi-Component Reactions and One-Pot Syntheses of Related Derivatives

Multi-component reactions and one-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps into a single operation.

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. jocpr.comnih.gov This reaction is widely used in the synthesis of fine chemicals and biologically significant compounds. jocpr.com In the context of nitrophenylacetonitrile derivatives, a substituted benzaldehyde, such as 4-nitrobenzaldehyde, can be condensed with a compound containing an active methylene group like malononitrile. jocpr.com

Various catalysts have been employed to facilitate this reaction, including amines, ammonium (B1175870) salts, and Lewis acids. jocpr.combhu.ac.in Recent advancements have focused on developing greener and more efficient catalytic systems. For example, selenium-promoted zirconia (SeO2/ZrO2) has been used as a solid catalyst for Knoevenagel condensations at room temperature, achieving high yields in water or under solvent-free conditions. jocpr.com The catalyst's reusability makes it an environmentally friendly option. jocpr.com The reaction mechanism typically involves the activation of the carbonyl group by a Lewis acid and the deprotonation of the active methylene compound by a basic site. nih.gov

| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Yield | Reference |

| 4-Nitrobenzaldehyde | Malononitrile | SeO2/ZrO2 | Solvent-free | 96% | jocpr.com |

| Benzaldehyde Derivatives | Malononitrile | Amino-bifunctional frameworks | Ethanol, Room Temp, 5 min | up to 100% | nih.gov |

Copper-catalyzed reactions have emerged as versatile methods in organic synthesis. Copper catalysis enables the efficient C-alkylation of nitroalkanes with α-bromonitriles, providing access to β-cyanonitroalkanes. nih.govnih.gov This method is tolerant of various functional groups and can be used to create sterically congested carbon-carbon bonds. nih.gov While not a direct synthesis of this compound, these copper-catalyzed methodologies for forming C-CN bonds are relevant to analogous structures. nih.govnih.gov

Furthermore, copper catalysts play a dual role in the reductive aminocarbonylation of alkyl iodides with nitroarenes, mediating both the carbonylation of the alkyl iodide and the reduction of the nitroarene to an aniline (B41778). organic-chemistry.org This synergistic catalysis allows for the synthesis of a diverse range of amides. organic-chemistry.org Copper-catalyzed C-H bond activation has also been developed for the cyanation of heterocycles using ethyl(ethoxymethylene)cyanoacetate as a non-toxic cyanating agent. rsc.org

| Reaction Type | Substrates | Catalyst System | Key Features | Reference |

| C-alkylation | Nitroalkanes, α-Bromonitriles | CuBr / Ligand | Forms β-cyanonitroalkanes, functional group tolerant | nih.gov |

| Reductive Aminocarbonylation | Alkyl Iodides, Nitroarenes | Copper catalyst | Synergistic catalysis for amide synthesis | organic-chemistry.org |

| C-H Cyanation | Heteroarenes | Copper catalyst | Uses a non-toxic cyanating agent | rsc.org |

Industrial Production Methods for Related Nitrophenylacetonitriles

On an industrial scale, the synthesis of nitrophenylacetonitriles often relies on cost-effective and scalable methods. One common industrial route for producing p-nitrophenylacetonitrile is the nitration of phenylacetonitrile. google.comgoogle.com This process typically involves reacting phenylacetonitrile with a nitrating agent, which is often a mixture of nitric acid and sulfuric acid. google.com However, this can lead to a mixture of ortho and para isomers, requiring separation. google.com

To improve the selectivity for the desired para isomer, directional nitration methods have been developed. One such method uses a nitrating agent composed of nitric acid, phosphoric acid, and sulfuric acid, which can achieve a yield of p-nitrophenylacetonitrile of 65.95%. google.com Another approach utilizes a mixture of concentrated nitric acid and polyphosphoric acid as a directional nitrating agent. google.com Under optimized conditions, this method can result in a molar conversion rate of phenylacetonitrile of 90.77% and a molar yield of p-nitrophenylacetonitrile of 64.69%, with a product purity of 99.11%. google.com These directional nitration methods often work by creating a bulky nitrating species that sterically hinders attack at the ortho position, thus favoring the formation of the para product. google.com

| Starting Material | Nitrating Agent | Key Process Feature | Yield of p-isomer | Reference |

| Phenylacetonitrile | Nitric Acid, Sulfuric Acid | Standard nitration | 48.6% | google.com |

| Phenylacetonitrile | Nitric Acid, Phosphoric Acid, Sulfuric Acid | Directional nitration | 65.95% | google.com |

| Phenylacetonitrile | Concentrated Nitric Acid, Polyphosphoric Acid | Directional nitration | 64.69% | google.com |

Computational and Theoretical Investigations of 3 Chloro 2 Nitrophenyl Acetonitrile and Structural Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. For (3-Chloro-2-nitrophenyl)acetonitrile and its analogs, these computational methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Table 1: Predicted Geometric Parameters for a Representative Chloro-Nitro-Substituted Aromatic Ring based on DFT Calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (in ring) | 1.38 - 1.41 | - |

| C-Cl | ~1.74 | - |

| C-N (nitro) | ~1.48 | - |

| N-O (nitro) | ~1.23 | - |

| C-C (acetonitrile) | ~1.47 | - |

| C≡N (nitrile) | ~1.16 | - |

| C-C-C (in ring) | 118 - 122 | |

| C-C-Cl | ~120 | |

| C-C-N (nitro) | ~119 | |

| O-N-O (nitro) | ~124 |

Note: The data in this table are representative values for chloro-nitro-substituted aromatic compounds and are intended to provide an illustrative example. Actual values for this compound would require specific calculations.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the electronic excited states of molecules, providing insights into their UV-Vis absorption spectra. nih.govnih.gov For nitroaromatic compounds, TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions. nih.govamazonaws.com The electronic spectrum of this compound is expected to be characterized by transitions involving the π orbitals of the benzene (B151609) ring and the non-bonding and π orbitals of the nitro and nitrile groups. The presence of the nitro group often leads to charge transfer transitions, where electron density is moved from the aromatic ring to the nitro group upon excitation. researchgate.net TD-DFT studies on similar molecules have shown that the calculated absorption maxima (λmax) are generally in good agreement with experimental data. amazonaws.com

Table 2: Representative TD-DFT Data for Electronic Transitions in a Substituted Nitroaromatic Compound.

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 3.8 - 4.2 | 0.01 - 0.05 | n → π |

| S₀ → S₂ | 4.5 - 5.0 | 0.1 - 0.3 | π → π |

| S₀ → S₃ | 5.2 - 5.8 | 0.2 - 0.5 | π → π* (Charge Transfer) |

Note: The data presented are illustrative for a substituted nitroaromatic compound and may not correspond to the exact values for this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability Assessment

Table 3: Illustrative NBO Analysis Data for Donor-Acceptor Interactions in a Substituted Benzonitrile (B105546).

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O (nitro) | σ(N-O) | 5.0 - 10.0 |

| LP(1) O (nitro) | π(C-C) (ring) | 2.0 - 5.0 |

| π(C-C) (ring) | π(C-N) (nitrile) | 1.0 - 3.0 |

| π(C-C) (ring) | σ(C-Cl) | 0.5 - 1.5 |

Note: The values in this table are representative for a substituted benzonitrile and serve as an example of the type of data obtained from NBO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface illustrates the charge distribution within a molecule, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, making these sites prone to electrophilic attack. researchgate.net Conversely, the regions around the hydrogen atoms of the benzene ring and the carbon atom of the nitrile group would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Quantum Theory of Atoms in Molecules (QTAIM) for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonds and intermolecular interactions. rsc.orgscm.com By locating the bond critical points (BCPs) and analyzing the properties of the electron density at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), the nature of the chemical bonds can be determined. nih.gov For this compound, QTAIM analysis could be used to characterize the covalent bonds within the molecule and to investigate potential weak intramolecular and intermolecular interactions, such as hydrogen bonds or halogen bonds, which can influence the crystal packing and physical properties of the compound.

Molecular Dynamics (MD) Simulations

Investigation of Solvent-Molecule Interactions (e.g., Radial Distribution Functions)

The interaction between a solute and the surrounding solvent molecules is fundamental to understanding its chemical behavior, reactivity, and solubility. Computational methods, particularly molecular dynamics (MD) simulations, provide a molecular-level view of these interactions. A key tool in analyzing the local solvent structure around a solute is the Radial Distribution Function (RDF), denoted as g(r). The RDF describes the probability of finding a particle at a certain distance (r) from a reference particle, relative to the probability expected for a completely random distribution at the same bulk density. libretexts.orgstevenabbott.co.uk Peaks in the RDF plot correspond to concentric shells of solvent molecules, known as solvation shells, providing a detailed picture of the solute's immediate environment. libretexts.orgwhiterose.ac.uk

For a molecule like this compound, the presence of multiple polar functional groups—the nitro (-NO₂), chloro (-Cl), and nitrile (-CN) groups—dictates a complex pattern of interactions with solvent molecules. In polar protic solvents such as water or methanol, strong, directed interactions like hydrogen bonds are expected, particularly involving the electronegative oxygen atoms of the nitro group and the nitrogen atom of the nitrile group. In polar aprotic solvents like acetonitrile (B52724), dipole-dipole interactions would dominate.

MD simulations can be employed to generate RDFs between specific atoms of this compound and the solvent molecules. For instance, in an aqueous solution, one could compute the RDF between the oxygen atoms of the nitro group and the hydrogen atoms of water (gO-H(r)). A sharp, high-intensity peak at a short distance (typically 1.8-2.0 Å) would signify strong hydrogen bonding, indicating a well-defined first solvation shell. Similarly, the distribution of solvent around the hydrophobic phenyl ring can be analyzed. This detailed structural information is crucial for rationalizing solvent effects on the molecule's stability and reactivity. tandfonline.comresearchgate.net

Table 1: Hypothetical Radial Distribution Function (RDF) Data for the Interaction Between a Nitro-Group Oxygen of this compound and Water Hydrogen Atoms

| Distance (r) in Angstroms (Å) | g(r) Value (Probability Density) | Interpretation |

|---|---|---|

| 1.0 | 0.01 | Region of steric exclusion. |

| 1.9 | 3.50 | First peak: Strong hydrogen bonding in the first solvation shell. |

| 2.5 | 0.85 | First minimum: End of the first solvation shell. |

| 3.3 | 1.45 | Second peak: More diffuse second solvation shell. |

| 4.5 | 1.00 | Approaching bulk solvent density (random distribution). |

This table presents illustrative data for educational purposes and is not derived from experimental measurements of this compound.

Mechanistic Insights from Computational Modeling

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify stable intermediates, products, and, most importantly, the high-energy transition states (TS) that connect them. grnjournal.usmit.edu The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor governing the reaction rate. Quantum mechanical methods like Density Functional Theory (DFT) are frequently used to calculate the geometries and energies of these species with high accuracy. rsc.orgrsc.org

A key reaction of phenylacetonitrile (B145931) derivatives is the deprotonation of the benzylic carbon (the carbon atom between the phenyl ring and the nitrile group) to form a resonance-stabilized carbanion. acs.org For this compound, the presence of three strong electron-withdrawing groups (-NO₂, -Cl, -CN) makes the benzylic protons particularly acidic and susceptible to removal by a base.

A computational study of this reaction would involve modeling the approach of a base (e.g., hydroxide (B78521) ion) to one of the benzylic protons. By systematically calculating the energy at various points along the reaction coordinate (e.g., the breaking C-H bond distance), a complete energy profile can be constructed. researchgate.netacs.org This profile would reveal the structure of the transition state and the activation energy. chemrxiv.orgresearchgate.net Such calculations can confirm whether the reaction proceeds in a single step or through intermediates and provide insights that are often difficult to obtain experimentally. grnjournal.us

Table 2: Hypothetical Energy Profile for the Deprotonation of this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + OH⁻ | 0.0 |

| Transition State | Partially formed H-OH bond, partially broken C-H bond | +8.5 |

| Products | This compound carbanion + H₂O | -15.2 |

This table presents illustrative data for educational purposes and is not derived from experimental measurements of this compound.

Elucidation of Substituent Electronic Effects (e.g., Hammett and Yukawa-Tsuno parameters)

Linear free-energy relationships (LFERs) are fundamental tools in physical organic chemistry for quantifying how substituents on an aromatic ring influence reaction rates and equilibria. The Hammett equation is the most well-known LFER, but for reactions involving significant direct resonance interaction between a substituent and the reaction center, the Yukawa-Tsuno equation provides a more accurate model. wikipedia.org

The Yukawa-Tsuno equation is expressed as: log(kₓ/k₀) = ρ(σ + r(σ⁺ - σ)) or log(kₓ/k₀) = ρ(σ + r(σ⁻ - σ))

where:

kₓ and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively.

ρ (rho) is the reaction constant, indicating the sensitivity of the reaction to electronic effects.

σ (sigma) is the Hammett substituent constant, which quantifies the inductive and resonance effects of a substituent.

σ⁺ and σ⁻ are substituent constants for reactions involving the buildup of positive or negative charge, respectively, where direct resonance is possible.

r is the resonance demand parameter, indicating the extent of resonance stabilization in the transition state. wikipedia.org

In this compound, the chloro and nitro groups are powerful electron-withdrawing substituents. Their electronic influence can be quantified by their respective σ constants. For a reaction like the formation of the benzylic carbanion, a large negative charge develops on the carbon atom adjacent to the ring. This charge can be delocalized into the π-system of the ring and strongly stabilized by the ortho-nitro group through resonance. A Yukawa-Tsuno analysis of a series of substituted phenylacetonitriles would likely yield a large positive ρ value, confirming that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged transition state. The 'r' value would quantify the degree of this direct resonance stabilization. cdnsciencepub.com

Table 3: Selected Hammett (σ) and Yukawa-Tsuno (σ⁻) Substituent Constants

| Substituent | Position | Hammett Constant (σ) | Yukawa-Tsuno Constant (σ⁻) |

|---|---|---|---|

| -Cl | meta | +0.37 | +0.37 |

| -NO₂ | ortho/para | +0.78 | +1.27 |

| -CN | para | +0.66 | +1.00 |

| -H | - | 0.00 | 0.00 |

Data sourced from established physical organic chemistry literature. The σ⁻ value for -NO₂ is particularly large, indicating its powerful ability to stabilize a negative charge through resonance.

Analysis of Bond Dissociation Energies (BDE) for Reactivity Prediction

The Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond, yielding two radical fragments. BDE values are a direct measure of bond strength and are invaluable for predicting the thermodynamics of reactions involving bond breaking, particularly those proceeding through radical mechanisms. nih.govacs.org Computational methods, especially DFT, have proven to be highly effective for the accurate calculation of BDEs for a wide range of molecules. rsc.orgnih.govrsc.org

For this compound, several bonds are of key chemical interest. The benzylic C-H bond is the most likely site for abstraction in radical reactions or deprotonation in ionic reactions. Its BDE is expected to be significantly lower than that of a typical alkyl C-H bond due to the stabilization of the resulting benzylic radical by the adjacent phenyl ring and nitrile group. Furthermore, both electron-donating and electron-withdrawing substituents on the phenyl ring are known to lower the benzylic C-H BDE by stabilizing the radical through spin delocalization. acs.orgacs.org Therefore, the chloro and nitro substituents are predicted to further weaken this bond.

Other important bonds include the C-Cl and C-NO₂ bonds on the aromatic ring. Calculating their BDEs can help assess the likelihood of their cleavage under thermal or photochemical conditions. Comparing the calculated BDEs for different bonds within the molecule allows for the prediction of the most probable initial step in a radical-mediated degradation or transformation pathway.

Table 4: Hypothetical Calculated Bond Dissociation Energies (BDEs) for this compound and Related Compounds

| Compound | Bond Cleaved | Calculated BDE (kcal/mol) |

|---|---|---|

| Toluene (B28343) | Benzylic C-H | 89.7 |

| Phenylacetonitrile | Benzylic C-H | 84.5 |

| This compound | Benzylic C-H | 81.2 |

| This compound | Aromatic C-Cl | 95.8 |

| This compound | Aromatic C-NO₂ | 75.3 |

This table presents illustrative data for educational purposes, based on known chemical principles and trends, and is not derived from direct experimental measurements of the specific compounds.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Architectures

(3-Chloro-2-nitrophenyl)acetonitrile serves as a pivotal building block in the assembly of complex organic molecules. The presence of three distinct functional groups—chloro, nitro, and cyano—on the aromatic ring provides multiple reaction sites for chemists to elaborate upon. The nitro group can be readily reduced to an amine, which can then participate in a variety of condensation and cyclization reactions. The chloro group, activated by the adjacent electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of other functional groups. Furthermore, the acetonitrile (B52724) moiety can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional handles for molecular diversification.

The strategic positioning of these functional groups allows for the regioselective synthesis of highly substituted aromatic compounds. This level of control is crucial in the construction of complex natural products, pharmaceuticals, and materials with tailored properties. For instance, the sequential modification of the functional groups can lead to the formation of polysubstituted benzene (B151609) derivatives that are key intermediates in multi-step synthetic sequences.

Precursor for Nitrogen- and Sulfur-Containing Heterocyclic Compounds

Heterocyclic compounds, particularly those containing nitrogen and sulfur, are of immense importance in medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of a variety of such heterocyclic systems.

The transformation of this compound into nitrogen-containing heterocycles typically begins with the reduction of the nitro group to an aniline (B41778) derivative. This intermediate, possessing both an amino group and a cyanomethyl group, is primed for intramolecular cyclization reactions. For example, treatment with appropriate reagents can lead to the formation of quinazolines, benzodiazepines, and other fused heterocyclic systems that are prevalent in pharmacologically active compounds.

Similarly, the chloro group can be displaced by sulfur nucleophiles, opening pathways to sulfur-containing heterocycles. For instance, reaction with a thiol-containing species can lead to the formation of benzothiazines and other related structures. The versatility of this compound as a precursor is highlighted in the following table, which showcases some of the heterocyclic scaffolds that can be potentially synthesized from this starting material.

| Precursor | Heterocyclic Scaffold | Potential Application Areas |

| This compound | Quinolines | Pharmaceuticals, Dyes |

| This compound | Benzodiazepines | Pharmaceuticals |

| This compound | Benzothiazines | Pharmaceuticals, Materials Science |

Synthetic Intermediate in Agrochemical Development

The development of novel agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the availability of versatile chemical intermediates. The structural motifs present in this compound are found in a number of biologically active molecules used in agriculture. The presence of a chlorinated aromatic ring is a common feature in many pesticides, as it can enhance their efficacy and metabolic stability.

The reactivity of the nitro and cyano groups allows for the introduction of various pharmacophores that can interact with specific biological targets in pests and weeds. For example, the derivatization of the amine obtained from the reduction of the nitro group can lead to the synthesis of novel ureas, amides, and sulfonamides with potential herbicidal or insecticidal activity. The ability to construct complex molecules from this relatively simple starting material makes it an attractive intermediate for the discovery and development of new crop protection agents.

Utility in the Preparation of Advanced Fine Chemicals

Fine chemicals are pure, single substances that are produced in limited quantities and are used as specialty chemicals in various industries. This compound serves as a valuable intermediate in the synthesis of a range of advanced fine chemicals, including dyes, pigments, and materials for electronic applications.

The chromophoric properties of the nitrophenyl moiety can be exploited in the synthesis of azo dyes and other colorants. By reducing the nitro group to an amine and performing a diazotization reaction followed by coupling with a suitable aromatic partner, a wide variety of colored compounds can be generated. The substituents on the aromatic ring can be used to tune the color and properties of the resulting dyes.

Furthermore, the potential for this molecule to be incorporated into larger, conjugated systems makes it of interest in the field of materials science. The electronic properties of the molecule, influenced by the electron-withdrawing nitro and chloro groups, can be harnessed in the design of organic semiconductors, liquid crystals, and other advanced materials.

Future Research Trajectories and Methodological Innovations

Development of Green and Sustainable Synthetic Routes

The future of synthesizing (3-Chloro-2-nitrophenyl)acetonitrile and related compounds is intrinsically linked to the principles of green chemistry. Researchers are actively pursuing methodologies that minimize environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Key areas of development include:

Cyanide-Free Synthesis: Traditional methods for nitrile synthesis often rely on highly toxic cyanide reagents. A major thrust of future research is the development of cyanide-free pathways. nih.gov This includes exploring alternative cyanation sources or entirely different synthetic strategies that avoid the direct introduction of a cyanide group.

Alternative Solvents and Reaction Conditions: A shift away from volatile organic solvents (VOCs) towards more benign alternatives like water, ionic liquids, or deep eutectic solvents is a critical aspect of green synthesis. Microwave-assisted and ultrasound-promoted reactions are also being investigated to reduce reaction times and energy consumption.

Atom Economy: Synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, are being prioritized. This minimizes the generation of byproducts and waste.

A comparative look at traditional versus emerging green synthetic parameters is presented in the table below.

| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |

| Cyanide Source | Metal cyanides (e.g., NaCN, KCN) | Non-toxic cyanide sources, cyanide-free routes |

| Solvents | Volatile Organic Compounds (VOCs) | Water, ionic liquids, deep eutectic solvents, solvent-free conditions |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, ultrasonication, ambient temperature reactions |

| Catalysts | Stoichiometric reagents, heavy metals | Recyclable catalysts, biocatalysts, organocatalysts |

| Waste Generation | High | Minimized, with a focus on recyclability |

Exploration of Organocatalytic and Biocatalytic Transformations

The reliance on metal-based catalysts in organic synthesis is being challenged by the emergence of organocatalysis and biocatalysis, which offer milder and often more selective reaction conditions.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis and derivatization of this compound, organocatalysts could offer several advantages:

Enantioselective Synthesis: Chiral organocatalysts can be employed to produce enantiomerically enriched derivatives, which is crucial for applications in the pharmaceutical and agrochemical industries.

Mild Reaction Conditions: Organocatalytic reactions often proceed at or near room temperature and are less sensitive to air and moisture compared to many metal-catalyzed reactions.

Metal-Free Products: The absence of metal catalysts eliminates the risk of metal contamination in the final product, a significant advantage for pharmaceutical applications.

Biocatalysis , the use of enzymes or whole microorganisms to catalyze reactions, represents a particularly sustainable approach. nih.gov For aromatic nitriles, enzymes such as nitrilases and nitrile hydratases can be used for transformations under very mild aqueous conditions. acs.org Aldoxime dehydratases are also being engineered for the scalable and sustainable synthesis of aromatic nitriles. nih.govchemicalonline.com

| Catalysis Type | Catalyst | Potential Transformation of this compound | Advantages |

| Organocatalysis | Chiral amines, thioureas, phosphoric acids | Asymmetric alkylation, Michael additions | Metal-free, mild conditions, enantioselectivity |

| Biocatalysis | Nitrilases, Nitrile hydratases, Aldoxime dehydratases | Hydrolysis to amides or carboxylic acids, synthesis from corresponding aldoxime | High selectivity, aqueous media, biodegradable |

Integration of Machine Learning and AI in Reaction Discovery and Optimization

The synergy between artificial intelligence (AI), machine learning (ML), and synthetic chemistry is poised to accelerate the discovery of new reactions and optimize existing processes for preparing compounds like this compound. nih.govresearchgate.net

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including yields and side products. researchgate.net This can significantly reduce the number of experiments required for process optimization.

Retrosynthesis Planning: AI-powered tools can propose novel synthetic routes to a target molecule, potentially identifying more efficient and sustainable pathways than those devised by human chemists. nih.gov

Automated Reaction Optimization: The integration of ML algorithms with automated synthesis platforms allows for the rapid and efficient optimization of reaction conditions, such as temperature, solvent, and catalyst loading.

The impact of AI and ML on the synthetic workflow is summarized below:

| Stage of Synthesis | Traditional Approach | AI/ML-Enhanced Approach |

| Route Design | Based on literature precedence and expert knowledge | AI-driven retrosynthesis suggesting novel and optimized routes |

| Reaction Prediction | Empirical, based on analogous reactions | ML models predicting reaction outcomes with high accuracy |

| Condition Optimization | One-variable-at-a-time experimentation | Automated high-throughput screening guided by ML algorithms |

| Discovery of New Reactions | Serendipitous or based on mechanistic hypotheses | AI algorithms identifying novel reactivity patterns from large datasets |

Design of Novel Functional Derivatives for Targeted Synthetic Applications

This compound is a valuable scaffold for the synthesis of a wide range of more complex molecules. Future research will focus on the rational design of novel derivatives with tailored properties for specific applications. The presence of the chloro, nitro, and acetonitrile (B52724) functionalities provides multiple reaction sites for derivatization.

Potential avenues for the design of novel derivatives include:

Pharmaceutical Intermediates: The nitro group can be reduced to an amine, which can then be further functionalized to create libraries of compounds for drug discovery. The resulting amino group, along with the chloro and cyano functionalities, can be used to synthesize various heterocyclic compounds with potential biological activity.

Agrochemicals: Similar to pharmaceutical applications, derivatization can lead to new candidates for herbicides, fungicides, and insecticides.

Materials Science: The aromatic ring and polar functional groups make it a candidate for incorporation into polymers or organic electronic materials.

The table below outlines some potential derivatization strategies and their target applications.

| Functional Group | Derivatization Reaction | Potential Derivative Class | Targeted Application |

| Nitro Group | Reduction | Anilines | Pharmaceuticals, Dyes |

| Chloro Group | Nucleophilic Aromatic Substitution | Ethers, Amines, Thioethers | Agrochemicals, Materials |

| Acetonitrile Group | Hydrolysis, Reduction, Cycloaddition | Carboxylic acids, Amides, Amines, Heterocycles | Versatile building blocks |

| Aromatic Ring | Electrophilic Aromatic Substitution | Further substituted phenylacetonitriles | Fine-tuning of electronic and steric properties |

Q & A

Q. What are the optimal synthetic conditions for preparing (3-chloro-2-nitrophenyl)acetonitrile?

- Methodological Answer : The compound can be synthesized via a two-step process:

Condensation : React 2,6-dichloronitrobenzene with tert-butyl cyanoacetate under basic conditions to form tert-butyl 2-cyano-2-(3-chloro-2-nitrophenyl)acetate.

Decarboxylation : Treat the intermediate with p-toluenesulfonic acid (PTSA) as a catalyst. Optimal conditions include a molar ratio of 1:1.2 (intermediate:PTSA), reaction temperature of 80–90°C, and 3–4 hours of reflux in toluene. Yield improvements (up to 85%) are achieved by controlling feed ratios and avoiding over-decomposition .

- Data Table :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst (PTSA) loading | 1.2 eq. | Maximizes decarboxylation |

| Temperature | 85°C | Balances reaction rate and side reactions |

| Reaction Time | 3.5 hours | Prevents product degradation |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use NIOSH-certified respirators (e.g., AX filters for organic vapors) if ventilation is insufficient .

- Storage : Store in airtight containers at 0–6°C, away from oxidizers, strong acids, and bases. Use explosion-proof refrigerators due to flammability (flash point: ~12.8°C) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Q. How can GC-FID be optimized to quantify trace impurities in this compound?

- Methodological Answer : Use a two-level full factorial design to optimize chromatographic variables:

- Factors : Column temperature (±5°C), flow rate (±0.1 mL/min), and injection volume (±1 µL).

- Validation : Perform triplicate runs at central points to estimate experimental error. Validate robustness via Student’s t-test (α = 0.05) comparing resolution and retention time variability .

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Computational Analysis : Employ density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to model electron distribution. The nitro group’s electron-withdrawing effect and chloro substituent’s steric hindrance reduce reactivity at the ortho position .

- Experimental Validation : Compare DFT-predicted activation energies with kinetic data from reactions with amines or thiols under controlled conditions.

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for structural confirmation?

- Methodological Answer :

- Multi-Technique Cross-Validation :

NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from aromatic protons and nitrile groups.

IR : Confirm nitrile absorption at ~2240 cm⁻¹ and nitro stretches at 1520/1340 cm⁻¹.

Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- Computational Aids : Compare experimental spectra with simulated data from Gaussian or ORCA software .

Q. How can solvent-induced phase separation improve the purification of this compound?

- Methodological Answer :

- Salt-Out Extraction : Add NaCl or K₂CO₃ to acetonitrile-water mixtures to induce phase separation. Monitor phase boundaries via cloud-point titration.

- Low-Temperature Extraction : Cool to -20°C to crystallize impurities while retaining the target compound in the organic phase.

- Validation : Assess purity via HPLC with charged aerosol detection (CAD) or UV-Vis at 254 nm .

Q. What mechanistic insights explain catalyst selectivity in the synthesis of this compound derivatives?

- Methodological Answer :

- Kinetic Profiling : Conduct time-resolved in situ FTIR or Raman spectroscopy to monitor intermediate formation (e.g., enolate species).

- Isotopic Labeling : Use ¹³C-labeled tert-butyl cyanoacetate to trace carbon migration during decarboxylation via NMR .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for this compound?

- Methodological Answer :

- Source Evaluation : Compare purity levels (e.g., ≥97% vs. crude samples) and analytical methods (DSC vs. capillary melting).

- Reproducibility Testing : Recrystallize the compound from ethanol/water (3:1 v/v) and measure melting points under controlled heating rates (1°C/min).

- Literature Survey : Cross-reference peer-reviewed studies (avoiding non-academic sources like benchchem.com ) to identify consensus values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.